Methyl 3-(3-methylfuran-2-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(3-methylfuran-2-yl)prop-2-enoate: is an organic compound with the molecular formula C9H10O3 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a methyl group attached to the furan ring and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-(3-methylfuran-2-yl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-(3-methylfuran-2-yl)prop-2-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-(3-methylfuran-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated furans.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 3-(3-methylfuran-2-yl)prop-2-enoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial or antifungal properties, making it a candidate for the development of new therapeutic agents.
Medicine: The compound’s potential medicinal properties are explored in drug discovery programs. Its unique structure allows for the design of novel drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in polymer chemistry and material science.
Wirkmechanismus
The mechanism of action of methyl 3-(3-methylfuran-2-yl)prop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active furan derivative, which can then interact with enzymes or receptors in biological systems. The furan ring’s electron-rich nature allows it to participate in various biochemical reactions, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- Methyl 3-(4-hydroxyphenyl)acrylate
Comparison: Methyl 3-(3-methylfuran-2-yl)prop-2-enoate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to phenyl derivatives
Eigenschaften
CAS-Nummer |
189502-23-6 |
---|---|
Molekularformel |
C9H10O3 |
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
methyl 3-(3-methylfuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H10O3/c1-7-5-6-12-8(7)3-4-9(10)11-2/h3-6H,1-2H3 |
InChI-Schlüssel |
RMSAWQAPKIRNPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC=C1)C=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.